molecular formula C17H14N2O3 B12949732 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid CAS No. 88941-73-5

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid

Cat. No.: B12949732
CAS No.: 88941-73-5
M. Wt: 294.30 g/mol
InChI Key: NCIVFSRTQFXADD-UHFFFAOYSA-N
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Description

3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid is a compound that features an imidazole ring, a phenyl group, and a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the imidazole ring in this compound contributes to its potential biological activities and its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The phenyl and benzoic acid moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the phenyl and benzoic acid moieties .

Mechanism of Action

The mechanism of action of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes . The compound’s anti-inflammatory and antibacterial effects are attributed to its ability to interfere with key biological pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid is unique due to its combination of an imidazole ring, a phenyl group, and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various scientific research applications .

Properties

CAS No.

88941-73-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[hydroxy-(3-imidazol-1-ylphenyl)methyl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16(12-3-1-5-14(9-12)17(21)22)13-4-2-6-15(10-13)19-8-7-18-11-19/h1-11,16,20H,(H,21,22)

InChI Key

NCIVFSRTQFXADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)N3C=CN=C3)O

Origin of Product

United States

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